3-Sialyl Lewis

Descripción general

Descripción

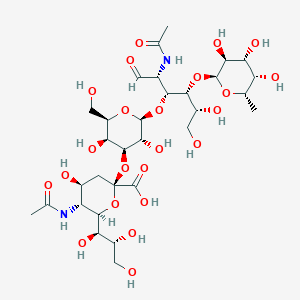

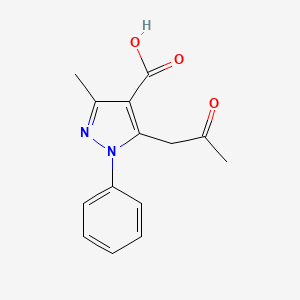

3-Sialyl Lewis X is a sialylated derivative of the Lewis X antigen, which is a tetrasaccharide carbohydrate structure. It is involved in various biological processes, including cell-cell recognition and adhesion, and plays a crucial role in immune responses and cancer metastasis. The structure of sialyl Lewis X includes a sialic acid linked to a galactose, which is further linked to an N-acetylglucosamine and a fucose residue 10.

Synthesis Analysis

The synthesis of sialyl Lewis X and its derivatives has been achieved through both chemical and enzymatic methods. Chemical-enzymatic synthesis has been used to produce sialyl Lewis X on a preparative scale, utilizing enzymes such as β-1,4-galactosyltransferase, α-2,3-sialyltransferase, and α-1,3-fucosyltransferase, with in situ regeneration of nucleotide sugars . Enzymatic synthesis has also been employed to create sulfated forms of sialyl Lewis X, which serve as inhibitors of L-selectin binding . Additionally, linear synthesis using a sialic acid α(2-3) galactose disaccharide building block has been reported, providing a high-yielding and selective approach . Large-scale syntheses have been developed to produce sufficient quantities for pharmaceutical evaluations and to create selectin antagonists . Novel analogues of sialyl Lewis X have been synthesized, incorporating different functional groups to mimic the natural structure . Chemoenzymatic methods have been used to synthesize complex structures like sialyl-trimeric-Lewis X, combining chemical synthesis with glycosyltransferase-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of sialyl Lewis X is characterized by the presence of a terminal sialic acid residue linked to a galactose, which is part of a larger oligosaccharide chain. The core structure is modified by the addition of fucose and N-acetylglucosamine residues. The conformational analysis of sialyl Lewis X and its derivatives is crucial for understanding their biological functions and interactions with proteins such as selectins 10.

Chemical Reactions Analysis

Sialyl Lewis X undergoes various chemical reactions during its synthesis, including glycosylation steps to link monosaccharide units together. The use of different protecting groups and selective catalysis is essential for the successful assembly of the tetrasaccharide structure. Sulfation reactions have been employed to create analogues with enhanced biological activity . The synthesis of thio-linked analogues involves base-promoted and acid-catalyzed S-glycosylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sialyl Lewis X are influenced by its complex oligosaccharide structure. Its solubility, stability, and reactivity are determined by the presence of functional groups such as sialic acid, fucose, and sulfate esters. The sulfated derivatives of sialyl Lewis X exhibit increased potency as selectin inhibitors, highlighting the importance of chemical modifications on the biological activity of these molecules . The expression of sialyl Lewis X and its sulfated forms is also significant in the context of human diseases, such as colorectal cancer, where it is inversely correlated with conventional sialyl Lewis X expression .

Aplicaciones Científicas De Investigación

Role in Cancer Cell Metastasis

- Adhesion and Metastatic Potential in Pancreatic Cancer : The expression of sialyl-Lewis a and sialyl-Lewis x determinants on cell surfaces is linked to pancreatic metastatic invasion. A study found that the restoration of alpha(1,2) fucosyltransferase activity in human pancreatic cancer cells led to a reduction in sialyl-Lewis antigen expression, which correlated with decreased adhesive properties to E-selectin and reduced gastrointestinal metastatic power (Aubert et al., 2000).

- Influence on Homing and Survival in Multiple Myeloma : High expression of β-galactoside α-2,3-sialyltransferase (ST3GAL6) in multiple myeloma cells leads to the formation of functional sialyl Lewis X, impacting cell adhesion and migration. This altered sialylation is associated with reduced survival rates in patients, indicating its role in disease progression (Glavey et al., 2014).

Interaction with Immune Cells

- Natural Killer Cell Response : Tumor cells expressing high levels of sialyl Lewis x oligosaccharides are more susceptible to natural killer (NK) cell-mediated cytotoxicity. This finding underscores the complex role of sialyl Lewis x in tumor metastasis and immune evasion (Ohyama et al., 2002).

Role in Glycosylation and Tumor Marker Synthesis

- Biomarker Discovery in Cancer : Sialyl Lewis A and Lewis X modified proteins serve as biomarkers in cancer. High-density antibody arrays have been used to profile glycoproteins modified with these glycans, aiding in the discovery of novel cancer biomarkers (Rho et al., 2014).

Mecanismo De Acción

Target of Action

Sialyl Lewis a (sLea), also known as cancer antigen 19-9, is a tetrasaccharide selectively and highly expressed on advanced adenocarcinomas including colon, stomach, and pancreatic cancers . It is a common ligand of the three selectins, L-selectin, E-selectin, and P-selectin . These selectins are the primary targets of sLea and play a crucial role in cell-to-cell recognition processes .

Mode of Action

The interaction between sLea and its targets, the selectins, promotes interactions between cancer cells and endothelial cells, leukocytes, or platelets . This interaction plays an important role in metastasis via facilitating the extravasation of tumor cells from the bloodstream .

Biochemical Pathways

The biosynthesis of tumor-associated sialoglycans involves sialyltransferases, which are differentially expressed in cancer cells . The sialylated glycocalyx plays a prominent role in cancer progression and immune evasion . The interplay between selectins and their ligands, sLea, promotes interactions between cancer cells and endothelial cells, leukocytes, or platelets, thereby playing an important role in metastasis via facilitating the extravasation of tumor cells from the bloodstream .

Pharmacokinetics

It is known that slea is a tetrasaccharide that is usually attached to o-glycans on the surface of cells . This suggests that its bioavailability and distribution may be influenced by the properties of these O-glycans and the cells to which they are attached.

Result of Action

The result of sLea’s action is primarily seen in its role in promoting metastasis in cancer. By interacting with selectins, sLea facilitates the extravasation of tumor cells from the bloodstream, thereby promoting the spread of cancer . Furthermore, sLea has been linked to immune evasion, suggesting that it may also play a role in protecting cancer cells from the immune system .

Action Environment

The action of sLea is influenced by various environmental factors. For instance, the expression of sLea is known to be higher in advanced adenocarcinomas . This suggests that the tumor microenvironment may play a role in regulating the expression and activity of sLea. Additionally, the interaction between sLea and selectins is likely to be influenced by the presence of other molecules in the cellular environment, such as other glycoproteins and glycolipids.

Direcciones Futuras

Research on 3-Sialyl Lewis is ongoing, with a focus on its roles in cancer progression, immune evasion, drug evasion, drug resistance, tumor invasiveness, and vascular dissemination . There is potential for the use of enhanced levels of fucosylation as glycan biomarkers for early prognosis, diagnosis, and disease monitoring in cancer patients .

Propiedades

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZOTETZQBPBCE-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919162 | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

92448-22-1 | |

| Record name | Sialyl Lewis a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-sialyl Lewis x such an important molecule in the context of cell adhesion?

A1: this compound x is a tetrasaccharide that plays a crucial role in leukocyte rolling, a critical step in the inflammatory response. It acts as a ligand for E-selectin, a cell adhesion molecule expressed on activated endothelial cells. [] This interaction allows leukocytes to slow down and roll along the blood vessel walls, facilitating their eventual migration into inflamed tissues. [] Interestingly, while the simple Lewis x structure does not bind to E-selectin, the addition of a sialic acid in a specific linkage (3-sialyl) confers high-affinity binding. []

Q2: Are there other carbohydrate structures similar to this compound x that also bind to E-selectin?

A2: Yes, research has identified a family of related tetrasaccharides, all featuring a 3-sialyl di-Lewis x extension, that bind with high affinity to E-selectin. [] These structures are present on E-selectin-binding leukocytes and constitute a small percentage of the protein-associated carbohydrates on these cells. [] Notably, these complex structures exhibit even higher affinity for E-selectin compared to this compound x. []

Q3: How does the presence of sulfate groups impact the interaction of this compound x with selectins?

A3: The presence and position of sulfate groups significantly influence the binding of this compound x to selectins. For example, 6-O-sulfation of the N-acetylglucosamine (GlcNAc) residue enhances binding to L-selectin, while 6-O-sulfation of the galactose residue abolishes it. [] This highlights the importance of sulfation patterns in fine-tuning selectin-ligand interactions.

Q4: What is the role of fucosyltransferases in the synthesis of this compound x and its related structures?

A4: Fucosyltransferases are enzymes responsible for transferring fucose to carbohydrate chains, a crucial step in the synthesis of this compound x and related structures. [, , , ] Studies have identified various fucosyltransferases with distinct specificities for different acceptor substrates, highlighting the complexity of glycan biosynthesis. [] For example, FT III, FT IV, and FT V exhibit different efficiencies in synthesizing Lewis x, Lewis y, and 3'-alpha-galactosyl Lewis x. []

Q5: How is this compound x involved in cancer progression?

A5: this compound x is overexpressed in several types of cancer cells and has been implicated in tumor metastasis. [] Increased expression of sialyl Lewis x on tumor cells correlates with higher rates of vessel invasion and metastasis, suggesting a role in cancer cell dissemination. []

Q6: Can you elaborate on the use of HL-60 cells in studying this compound x?

A6: HL-60 cells, a human promyelocytic leukemia cell line, serve as a valuable model for studying this compound x due to their rich expression of this tetrasaccharide. [] Researchers use these cells to investigate the biosynthesis of this compound x, its role in cell adhesion and signaling, and its potential as a therapeutic target. [] For instance, HL-60 cells have been used to investigate the specificities of alpha 2,3-sialyltransferases involved in synthesizing this compound x. []

Q7: What are the implications of understanding the structure-activity relationship of this compound x and its analogs?

A7: Deciphering the structure-activity relationship of this compound x and its analogs is crucial for developing targeted therapies. Understanding how specific structural modifications impact binding affinity and selectivity for E-selectin and other selectins can pave the way for designing novel anti-inflammatory and anti-cancer drugs. [] For example, developing antagonists based on 3'-sulfo Lewis x, which shows higher potency in inhibiting L-selectin, could be a promising approach. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)